molecular formula C15H13ClN2O B14644675 N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride CAS No. 56417-26-6

N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride

Katalognummer: B14644675
CAS-Nummer: 56417-26-6
Molekulargewicht: 272.73 g/mol
InChI-Schlüssel: MBDJIEJWJOUJNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride is a chemical compound with the molecular formula C15H13ClN2O. It is known for its applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a benzoyl group, a methyl group, and a phenyl group attached to a carbamimidoyl chloride moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride typically involves the reaction of benzoyl chloride with N-methyl-N-phenylcarbamimidoyl chloride. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzoyl-N’-methyl-N’-phenylthiourea
  • N-benzoyl-N’-methyl-N’-phenylurea
  • N-benzoyl-N’-methyl-N’-phenylcarbamate

Uniqueness

N’-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Eigenschaften

CAS-Nummer

56417-26-6

Molekularformel

C15H13ClN2O

Molekulargewicht

272.73 g/mol

IUPAC-Name

N'-benzoyl-N-methyl-N-phenylcarbamimidoyl chloride

InChI

InChI=1S/C15H13ClN2O/c1-18(13-10-6-3-7-11-13)15(16)17-14(19)12-8-4-2-5-9-12/h2-11H,1H3

InChI-Schlüssel

MBDJIEJWJOUJNM-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C(=NC(=O)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.